molecular formula C13H19NO2 B1170168 diformazan dye CAS No. 12797-93-2

diformazan dye

Cat. No.: B1170168
CAS No.: 12797-93-2
Attention: For research use only. Not for human or veterinary use.
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Description

Diformazan dyes are a class of intensely colored compounds, formally derived from formazan, known for their vibrant colors and redox-active properties . These dyes are integral to numerous colorimetric assays in scientific research. A key application is in cell viability and proliferation testing, such as the MTT assay, where water-soluble tetrazolium salts are enzymatically reduced by metabolically active cells to produce an insoluble, colored diformazan product . The accurate quantification of this formazan via spectrophotometry requires effective solubilization, for which solvents like DMSO or DMF buffered with SDS are recommended . Beyond this classical use, diformazan dyes, particularly boron difluoride (BF2) formazanate complexes, represent a significant advancement in fluorescent probes . These modern derivatives feature highly delocalized π-electron systems, a large Stokes shift, and excellent chemical stability, making them superior for applications like biological imaging and analyte sensing . Their structural versatility allows for fine-tuning of optical and electronic properties, enabling emission wavelengths that extend into the near-infrared (NIR) region, which is ideal for deep-tissue imaging with minimal background interference . Furthermore, the redox activity of the formazanate backbone facilitates their use in sensing applications, where chemical or analyte interactions can produce a clear colorimetric or fluorescent response . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical applications .

Properties

CAS No.

12797-93-2

Molecular Formula

C13H19NO2

Synonyms

diformazan dye

Origin of Product

United States

Scientific Research Applications

Biological Assays

Cell Viability and Cytotoxicity Testing

Diformazan dyes are widely used in cell viability assays, where they serve as indicators of cellular metabolic activity. The most notable example is the reduction of tetrazolium salts to formazan products, which can be quantified colorimetrically or fluorometrically. This method is fundamental in assessing the viability of cultured cells and has been extensively utilized in pharmacological studies.

  • Mechanism : The reduction of NBT to diformazan occurs through the action of dehydrogenase enzymes within viable cells. The resulting diformazan exhibits a distinct color change, allowing for easy quantification via spectrophotometry .
  • Case Study : A study demonstrated that NBT could effectively differentiate between viable and non-viable cells in various cancer cell lines, showcasing its utility in drug efficacy testing .

Dosimetry Applications

Radiation Dosimetry

Diformazan dyes have been employed as dosimeters for measuring low doses of radiation. The colorimetric changes observed upon irradiation make these compounds suitable for monitoring exposure levels.

  • Mechanism : When NBT is exposed to gamma radiation, it undergoes reduction to mono-formazan and subsequently to diformazan, resulting in a noticeable color shift that can be measured .
  • Case Study : Research conducted on polyvinyl alcohol (PVA) films doped with NBT showed that these films could accurately determine radiation doses ranging from 1 to 40 kGy. The absorbance changes correlated well with the radiation dose applied, indicating their potential for use in diagnostic radiology .

Histochemical Applications

Detection of Enzyme Activity

Diformazan dyes are utilized in histochemistry for visualizing enzyme activities within tissues. The reduction of NBT to diformazan allows for the localization of succinate dehydrogenase activity in tissue sections.

  • Mechanism : In histochemical assays, the presence of specific enzymes catalyzes the reduction of NBT, leading to the formation of diformazan that can be visualized under a microscope .
  • Case Study : A study highlighted the application of NBT in detecting succinate dehydrogenase activity in rat liver lobules. The distribution patterns of mono- and diformazans provided insights into metabolic activities within different tissue regions .

Spectroscopic Characterization

Diformazan dyes also find applications in spectroscopic studies due to their distinct spectral properties. The overlapping extinction spectra of mono- and diformazans allow for detailed analysis of biochemical processes.

  • Spectroscopic Analysis : Techniques such as component spectroanalysis have been developed to separate and quantify different color components resulting from the reduction reactions involving NBT .

Summary Table

Application AreaSpecific UseKey Findings
Biological AssaysCell viability testingEffective differentiation between viable/non-viable cells
DosimetryRadiation exposure measurementAccurate dose determination using PVA/NBT films
HistochemistryEnzyme activity detectionVisualization of enzyme distribution in tissues
Spectroscopic StudiesAnalysis of biochemical processesDetailed spectral characterization of formazans

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Properties of Diformazan in Different Contexts
Source Absorbance Max (nm) Conditions Reference
Authentic diformazan 580 Aqueous solution
NBT + S-nitrosocysteine 526 pH 8.0, β-NADPH, paraformaldehyde
Brain tissue extract 520 Aldehyde-fixed, NADPH diaphorase activity
Table 2: Comparative Enzyme Assay Performance
Dye Assay Type Detection Limit Interference
Diformazan (NBT-derived) Superoxide detection 0.5 mM SNOs Minimal (non-diffusible)
Azo dyes pH indicators N/A High (pH-dependent)
Tetrazolium salts (MTT) Cell viability | 10⁴ cells/mL False positives (serum)

Preparation Methods

Iron-Complexed Dyes as Eco-Friendly Alternatives

Traditional chromium and cobalt complexes are increasingly replaced by iron analogues due to environmental concerns. Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) reacts with formazan ligands under mildly acidic conditions (pH 4–5) to form stable complexes.

Reaction Conditions :

Metal SaltpHTemperature (°C)Stability Outcome
FeSO₄·7H₂O4–560High (no precipitation)
CrCl₃3–470Moderate
Co(NO₃)₂·6H₂O5–680Low (hydrolysis observed)

Mutagenicity Profile :

  • Iron complexes of nitro-substituted formazans show increased mutagenicity in Salmonella TA98 strains, whereas non-nitro variants exhibit reduced toxicity.

Polymer Matrix Incorporation for Functional Films

PVA/NBT Films for Radiation Dosimetry

Nitro blue tetrazolium (NBT) is embedded into PVA matrices to create radiation-sensitive films.

Preparation Steps :

  • PVA Dissolution : 2 g PVA in 20 mL Milli-Q water at 80°C for 2 h.

  • NBT Addition : 0.015–0.3 g NBT dissolved in water, mixed with PVA solution.

  • Film Casting : Poured into Petri dishes, dried at 25°C for 48 h in darkness.

  • Gamma Irradiation : Exposed to 8–96 mGy doses using ¹³⁷Cs sources.

Post-Irradiation Analysis :

  • Colorimetric Response : Yellow-to-brown transition proportional to dose (R² = 0.93).

  • XRD Patterns : Peak shifts from 2θ = 20.12° (pre-irradiation) to 19.74° (post-irradiation) indicate structural reorganization.

Biological and Histochemical Applications

Tetrazolium Salt Solutions for Enzyme Localization

NBT-based incubation solutions are used to detect alkaline phosphatase activity in tissues:

Formulation :

  • 1 mM substrate (e.g., Glu-HNA)

  • 2 mg/mL NBT

  • 10 mM CaCl₂ in 0.1 M cacodylate buffer (pH 7.6)

Protocol :

  • Incubate tissue sections at 37°C for 20–45 min.

  • Fix with neutral formaldehyde; mount in glycerol-jelly.

Outcome :

  • Purple diformazan precipitates localize enzyme activity without non-specific background .

Q & A

Q. What interdisciplinary approaches combine diformazan dyes with nanomaterials to enhance photocatalytic activity?

  • Methodological Answer : Hybrid systems are developed by:

Functionalization : Attach diformazans to TiO₂ nanotubes via silane linkers.

Photocatalysis Testing : Degrade methylene blue under UV light, measuring kinetics via pseudo-first-order models.

Characterization : Use TEM for morphology and XPS for surface composition analysis .

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